molecular formula C12H15ClSi B14123553 (5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

(5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14123553
M. Wt: 222.78 g/mol
InChI Key: FHZBCKBYLQAGFI-UHFFFAOYSA-N
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Description

(5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 5-chloro-2-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The phenylethynyl group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alkanes or alkenes.

Scientific Research Applications

(5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methyl-phenylethynyl)-dimethyl-silane: Similar structure but with two methyl groups instead of three.

    (5-Chloro-2-methyl-phenylethynyl)-ethyl-silane: Similar structure but with an ethyl group instead of a trimethylsilyl group.

Uniqueness

(5-Chloro-2-methyl-phenylethynyl)-trimethyl-silane is unique due to its specific combination of a phenylethynyl group with a trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15ClSi/c1-10-5-6-12(13)9-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

FHZBCKBYLQAGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

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